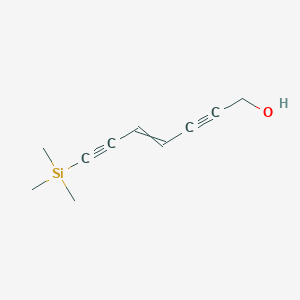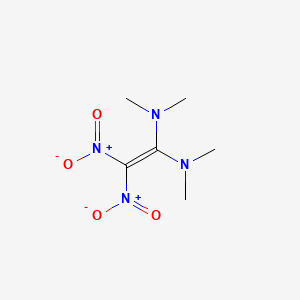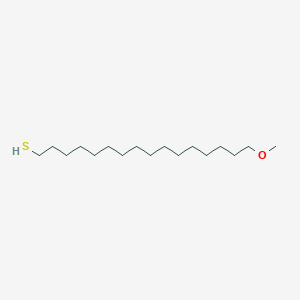
Dodecyl 2-hydroxy-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl 2-hydroxy-2-methylpropanoate is an organic compound that belongs to the class of esters. It is characterized by a long dodecyl chain attached to a 2-hydroxy-2-methylpropanoate group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl 2-hydroxy-2-methylpropanoate can be synthesized through the esterification of dodecanol with 2-hydroxy-2-methylpropanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Dodecanol+2-hydroxy-2-methylpropanoic acid→Dodecyl 2-hydroxy-2-methylpropanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Dodecyl 2-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding dodecanol and 2-hydroxy-2-methylpropanoic acid.
Oxidation: The dodecyl chain can be oxidized to produce corresponding carboxylic acids or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Dodecanol and 2-hydroxy-2-methylpropanoic acid.
Oxidation: Dodecanoic acid or dodecanal.
Reduction: Dodecyl alcohol and 2-hydroxy-2-methylpropanol.
Scientific Research Applications
Dodecyl 2-hydroxy-2-methylpropanoate is widely used in scientific research due to its surfactant properties. It is employed in:
Chemistry: As a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: In the solubilization and stabilization of membrane proteins for structural studies.
Medicine: As a component in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: In the formulation of detergents, emulsifiers, and personal care products.
Mechanism of Action
The mechanism of action of dodecyl 2-hydroxy-2-methylpropanoate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, by aligning at the interface and forming micelles. This property is crucial in applications like emulsification, solubilization, and stabilization of colloidal systems.
Comparison with Similar Compounds
Similar Compounds
Dodecyl 2-methylpropanoate: Similar in structure but lacks the hydroxyl group, resulting in different solubility and reactivity.
Dodecyl acetate: Another ester with a dodecyl chain but derived from acetic acid, leading to different chemical properties and applications.
Uniqueness
Dodecyl 2-hydroxy-2-methylpropanoate is unique due to the presence of the hydroxyl group, which enhances its solubility in water and its ability to form hydrogen bonds. This makes it more effective as a surfactant compared to similar compounds without the hydroxyl group.
Properties
CAS No. |
114214-85-6 |
|---|---|
Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
dodecyl 2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C16H32O3/c1-4-5-6-7-8-9-10-11-12-13-14-19-15(17)16(2,3)18/h18H,4-14H2,1-3H3 |
InChI Key |
SQFVONMVAGYJIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one](/img/structure/B14291440.png)
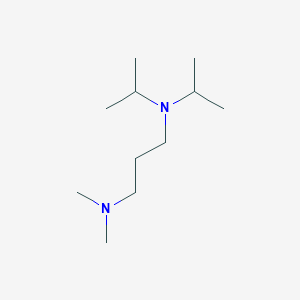
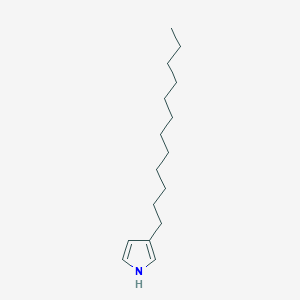
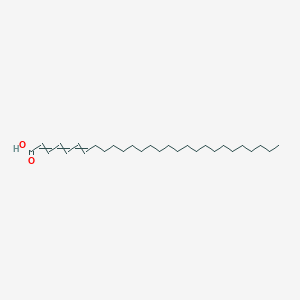
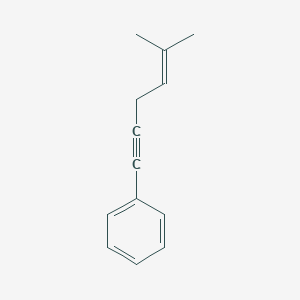



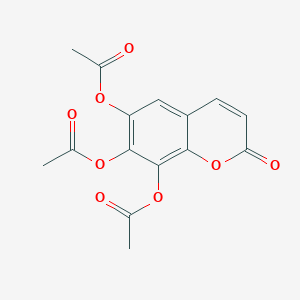
![2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14291486.png)
